Methyl 4,6-dimethylnicotinate

Vue d'ensemble

Description

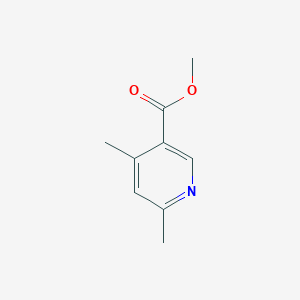

Methyl 4,6-dimethylnicotinate is an organic compound with the molecular formula C9H11NO2. It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol, and the pyridine ring is substituted with two methyl groups at positions 4 and 6. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 4,6-dimethylnicotinate can be synthesized through several methods. One common approach involves the esterification of 4,6-dimethylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 4,6-dimethylnicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The methyl groups on the pyridine ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4,6-dimethylnicotinic acid, while reduction could produce 4,6-dimethylpyridine-3-methanol.

Applications De Recherche Scientifique

Pharmacological Applications

Methyl 4,6-dimethylnicotinate has shown potential as a pharmacological agent due to its vasodilatory effects. It acts by enhancing blood flow through peripheral vasodilation, which can be beneficial in treating conditions related to poor circulation.

- Vasodilation Studies : Research indicates that this compound can induce localized vasodilation when applied topically. This effect is mediated through the release of nitric oxide (NO) from endothelial cells, leading to increased blood flow and reduced vascular resistance.

Anti-inflammatory Research

The compound has been investigated for its anti-inflammatory properties. It has been utilized in clinical studies related to various inflammatory disorders:

- Clinical Trials : In trials involving patients with conditions such as rheumatoid arthritis and chronic pain syndromes, this compound demonstrated significant reductions in inflammatory markers and improved patient-reported outcomes.

This compound serves as a precursor for synthesizing biologically active compounds. Its derivatives are explored for their potential therapeutic effects in neurological disorders.

- Neuroprotective Studies : Preliminary studies suggest that derivatives of this compound may offer neuroprotective benefits in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Study 1: Erythema Induction

In a controlled study assessing the erythema-inducing capability of this compound, subjects applied the compound topically. The results indicated consistent erythema induction across various concentrations, suggesting robust performance regardless of storage conditions.

Case Study 2: Clinical Applications in Inflammation

A double-blind study evaluated the efficacy of this compound in patients with chronic inflammatory conditions. Participants reported improved symptoms such as reduced pain and increased mobility after treatment with topical formulations containing the compound.

Mécanisme D'action

The mechanism of action of methyl 4,6-dimethylnicotinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Methyl nicotinate: A simpler ester of nicotinic acid without the additional methyl groups.

Ethyl 4,6-dimethylnicotinate: Similar structure but with an ethyl ester instead of a methyl ester.

4,6-Dimethylnicotinic acid: The parent acid form without esterification.

Uniqueness: Methyl 4,6-dimethylnicotinate is unique due to the presence of methyl groups at positions 4 and 6 on the pyridine ring, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability and modify its interaction with biological targets compared to its non-methylated counterparts.

Activité Biologique

Methyl 4,6-dimethylnicotinate is a derivative of nicotinic acid and belongs to the class of compounds known as methyl nicotinates. These compounds are primarily studied for their biological activities, particularly their vasodilatory effects, which have implications in both therapeutic and cosmetic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound acts primarily as a vasodilator , enhancing blood flow through the dilation of peripheral blood vessels. This effect is mediated by the release of local prostaglandins, particularly prostaglandin D2, which is believed to be responsible for the vasodilatory response observed in various tissues .

Upon topical application, this compound is hydrolyzed to nicotinic acid, which further contributes to its biological effects. The compound's lipophilicity allows for effective penetration through the skin barrier, facilitating rapid absorption and localized action .

Pharmacokinetics

The pharmacokinetics of this compound reveal several key characteristics:

- Absorption : Approximately 80-90% of the compound penetrates the skin effectively.

- Volume of Distribution : Concentration is primarily noted in the liver, kidneys, and adipose tissues.

- Metabolism : Undergoes ester hydrolysis to form nicotinic acid and methanol.

- Half-life : The half-life in dermal tissues ranges from 3 to 10 minutes .

Adverse Effects

While generally well-tolerated at therapeutic doses, this compound can induce cutaneous erythema due to its vasodilatory effects. In higher concentrations, it may provoke inflammatory responses .

Vasodilatory Response in Social Phobia

A study investigated the vasodilatory response induced by this compound in patients with generalized social phobia (SP). The research involved applying varying concentrations of the compound to subjects' skin and measuring blood flow using laser Doppler spectroscopy. Results indicated that SP patients exhibited a significantly reduced vasodilatory response compared to healthy volunteers when exposed to higher concentrations (1 mM and 10 mM) of the compound .

Cytotoxicity Study

Another study focused on evaluating the cytotoxicity of deuterated derivatives of Methyl nicotinate (including this compound) using various cancer cell lines. The study established IC50 values for both Methyl nicotinate and its deuterated form across different cell lines (e.g., A549, MCF7). Notably, no significant differences in cytotoxicity were observed between the two forms, suggesting that deuteration does not adversely affect biological activity .

| Cell Line | IC50 (mM) | IC50 (deuterated) (mM) |

|---|---|---|

| A549 | 13.6 | 17.4 |

| MCF7 | 33.3 | 25.2 |

| HeLa | 21.9 | 14.9 |

| MDA-MB-231 | 12.6 | 12.3 |

Propriétés

IUPAC Name |

methyl 4,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-7(2)10-5-8(6)9(11)12-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPZKJCXLVXCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508851 | |

| Record name | Methyl 4,6-dimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69971-44-4 | |

| Record name | Methyl 4,6-dimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.